2'-Formyl-biphenyl-4-carbonitrile
Overview
Description
2’-Formyl-biphenyl-4-carbonitrile is an organic compound with the molecular formula C14H9NO and a molecular weight of 207.23 g/mol . This compound is characterized by the presence of a formyl group (-CHO) attached to the second position of a biphenyl structure, and a nitrile group (-CN) attached to the fourth position of the biphenyl ring. It is primarily used in proteomics research and other biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Formyl-biphenyl-4-carbonitrile can be achieved through various methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are typically mild and tolerant of various functional groups, making it a versatile method for synthesizing biphenyl derivatives.
Industrial Production Methods: Industrial production of 2’-Formyl-biphenyl-4-carbonitrile may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction parameters are crucial in scaling up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2’-Formyl-biphenyl-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, where the formyl and nitrile groups can direct incoming electrophiles to specific positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 2’-Carboxy-biphenyl-4-carbonitrile.
Reduction: 2’-Formyl-biphenyl-4-amine.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
2’-Formyl-biphenyl-4-carbonitrile is used in a variety of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2’-Formyl-biphenyl-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, through its formyl and nitrile functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2’-Formyl-biphenyl-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
4’-Formyl-biphenyl-2-carbonitrile: Similar structure but with the formyl and nitrile groups at different positions.
Uniqueness: 2’-Formyl-biphenyl-4-carbonitrile is unique due to the specific positioning of its formyl and nitrile groups, which confer distinct chemical reactivity and biological activity compared to other biphenyl derivatives. This makes it a valuable compound for targeted research and industrial applications.
Properties
IUPAC Name |
4-(2-formylphenyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO/c15-9-11-5-7-12(8-6-11)14-4-2-1-3-13(14)10-16/h1-8,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTBBQASJISSDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374685 | |
Record name | 2'-Formyl-biphenyl-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199939-26-9 | |
Record name | 2'-Formyl-biphenyl-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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